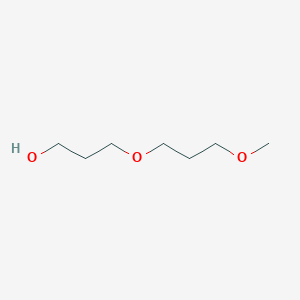

3-(3-methoxypropoxy)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxypropoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-9-5-3-7-10-6-2-4-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAHUFWKIQLBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074809 | |

| Record name | 1-Propanol, 3-(3-methoxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112-28-7, 101750-15-6 | |

| Record name | 3-(3-Methoxypropoxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxypropoxy)propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, methoxypropoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101750156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-(3-methoxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-methoxypropoxy)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Reactivity of 3 3 Methoxypropoxy Propan 1 Ol

Reactivity of Primary Alcohol Functional Group

The primary alcohol group is a key site for several important organic reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The hydroxyl (-OH) group of the primary alcohol in 3-(3-methoxypropoxy)propan-1-ol can undergo nucleophilic substitution. For a substitution reaction to occur, the hydroxyl group must first be protonated by a strong acid to form a good leaving group (H2O).

SN2 Pathway : Given that the hydroxyl group is attached to a primary carbon, the SN2 mechanism is generally favored. In this pathway, a nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism is preferred for primary substrates due to lower steric hindrance. openstax.orgmasterorganicchemistry.com For instance, reaction with hydrobromic acid (HBr) or hydroiodic acid (HI) proceeds via an SN2 mechanism where the halide ion is the nucleophile. openstax.orglibretexts.org The reaction with HCl is generally not effective for cleaving ethers. openstax.org

SN1 Pathway : An SN1 pathway is less likely for this primary alcohol under typical conditions because it would involve the formation of a relatively unstable primary carbocation. openstax.orgmasterorganicchemistry.com However, if the reaction conditions were to favor carbocation rearrangement to a more stable secondary or tertiary carbocation, which is not possible in this molecule's straight-chain structure, then an SN1 mechanism might be considered.

Oxidation Reactions of Primary Alcohols

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. libretexts.org

Oxidation to Aldehyde : The use of milder oxidizing agents can selectively oxidize the primary alcohol to an aldehyde, 3-(3-methoxypropoxy)propanal.

Oxidation to Carboxylic Acid : Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3), will further oxidize the initially formed aldehyde to a carboxylic acid, 3-(3-methoxypropoxy)propanoic acid. libretexts.org It is often difficult to stop the reaction at the aldehyde stage when using strong oxidizing agents. libretexts.org

| Reagent | Product |

| Mild Oxidizing Agent | 3-(3-methoxypropoxy)propanal |

| Strong Oxidizing Agent (e.g., KMnO4, CrO3) | 3-(3-methoxypropoxy)propanoic acid |

Dehydration Pathways and Product Formation

The dehydration of this compound, which involves the removal of a water molecule, can lead to the formation of different products depending on the reaction conditions.

Intramolecular Dehydration : Under certain conditions, an intramolecular dehydration could theoretically lead to the formation of a cyclic ether.

Intermolecular Dehydration : More commonly, intermolecular dehydration occurs in the presence of an acid catalyst, such as sulfuric acid, leading to the formation of an ether. aimspress.com Reacting this compound with another alcohol, like methanol (B129727), can result in a mixture of ethers. aimspress.com Studies on the dehydration of n-propanol have shown that catalysts like sulfuric acid and Amberlyst-36 can be effective. aimspress.com Higher temperatures (above 140°C) and higher concentrations of sulfuric acid (5% w/w) favor the conversion of the alcohol and the yield of the resulting ether. aimspress.com

Radical Reactions Involving Alcohol Moieties

The presence of hydroxyl radicals (•OH) in the atmosphere can lead to the degradation of this compound. nih.gov The reaction primarily proceeds through hydrogen atom abstraction from the C-H bonds of the alkyl groups. nih.gov The C-H bonds on the carbon atoms adjacent to the ether oxygen and the alcohol group are particularly susceptible to this abstraction due to the activating effect of the oxygen atoms. nih.gov This process is thermochemically favored, and the abstraction of the hydrogen from the alcohol's -OH group is a minor pathway. nih.gov The resulting alkyl radicals can then react with molecular oxygen, leading to the formation of various degradation products. nih.gov

Reactivity of Ether Linkages

The ether linkage in this compound is generally unreactive to many reagents, which is a characteristic feature of ethers. masterorganicchemistry.comlibretexts.org However, under specific conditions, the C-O bond of the ether can be cleaved.

Cleavage Reactions of Alkyl Ethers

The cleavage of the ether linkage in this compound typically requires the use of strong acids, such as HBr or HI. openstax.orgmasterorganicchemistry.comlibretexts.org The reaction mechanism depends on the nature of the alkyl groups attached to the ether oxygen.

The first step in the acidic cleavage of an ether is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org Following protonation, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms. Since both sides of the ether in this compound involve primary carbons, the cleavage will proceed via an SN2 mechanism. openstax.orgmasterorganicchemistry.com The nucleophilic attack will occur at the less sterically hindered carbon atom. openstax.orglibretexts.org

The cleavage of the ether bond can result in the formation of an alcohol and an alkyl halide. libretexts.org In the case of this compound, cleavage could potentially yield 1,3-propanediol (B51772) and 1-bromo-3-methoxypropane (B1268092) or 3-methoxy-1-propanol (B72126) and 1-bromo-3-propanol, depending on which C-O bond is broken.

| Reagent | Reaction Type | Products |

| HBr or HI | Acidic Cleavage (SN2) | Alcohol and Alkyl Halide |

Stability and Inertness under Various Reaction Conditions

This compound is generally considered a stable compound under standard industrial and laboratory conditions. Its high boiling point suggests strong intermolecular forces and thermal stability. The molecule's structure, featuring both polar ether and alcohol groups, allows for solubility in a range of aqueous and organic media.

However, its stability is conditional and dependent on the chemical environment:

Oxidative Conditions : The primary alcohol group is susceptible to oxidation by common oxidizing agents like potassium permanganate or chromium trioxide, which can convert it into the corresponding aldehyde or carboxylic acid.

Reductive Conditions : The compound is generally stable to many reducing agents, but powerful reagents like lithium aluminum hydride could potentially reduce the alcohol.

Acidic/Basic Conditions : While stable in neutral or moderately acidic/basic conditions, the ether linkages can be cleaved under harsh acidic conditions. The hydroxyl group can be deprotonated by strong bases, such as sodium hydride, to form a more reactive alkoxide intermediate, which is a necessary step for reactions like esterification or Williamson ether synthesis.

Steric Effects : The branched methoxypropoxy chain can create steric hindrance around the hydroxyl group. This may decrease the nucleophilic reactivity of the alcohol, meaning that stronger bases or more forcing conditions may be required for reactions such as alkylation or esterification.

Intramolecular Interactions and Cyclization Potentials

The linear structure of this compound, with its flexible chain and multiple oxygen atoms, allows for potential intramolecular interactions. The hydrogen atom of the terminal hydroxyl group can form a weak intramolecular hydrogen bond with one of the ether oxygen atoms, which can influence the molecule's conformational preferences in the gas phase or in non-polar solvents.

While there are no specific studies detailing the intramolecular cyclization of this compound itself, the potential for such reactions exists under specific conditions, by analogy with related compounds. For instance, molecules containing similar arrangements of functional groups can undergo cyclization. Reactions of arylpropargyl amides of certain carboxylates have been shown to undergo intramolecular Diels-Alder reactions to form polycyclic derivatives when heated with a base. rsc.org In other cases, heating in a polar aprotic solvent like DMSO can lead to the formation of substituted pyrrolidine (B122466) derivatives. rsc.org These examples suggest that with appropriate derivatization to introduce reactive sites, this compound could serve as a precursor for intramolecular cyclization to form heterocyclic compounds. Such transformations are often catalyzed and can be highly dependent on the reaction conditions. nih.gov

Mechanistic Studies of Functional Group Interconversions

The functional groups of this compound—the primary alcohol and the ether linkages—are central to its chemical transformations. Mechanistic studies on closely related glycol ethers provide insight into these processes.

A key reaction pathway involves the abstraction of hydrogen atoms. For example, in the atmospheric degradation of the related compound 3-methoxy-1-propanol (3M1P) by hydroxyl radicals, the reaction proceeds through the removal of a hydrogen atom from the carbon skeleton. nih.govresearchgate.net Theoretical studies indicate that hydrogen abstraction can occur at any of the methylene (B1212753) (-CH₂-) groups, leading to the formation of different radical intermediates (e.g., CH₃OCH₂CH₂C•HOH, CH₃OCH₂C•HCH₂OH, and CH₃OC•HCH₂CH₂OH). nih.gov These intermediates then react further, typically with oxygen in the atmosphere, to yield various degradation products. nih.govresearchgate.net

The primary alcohol group undergoes typical interconversions:

Oxidation : This can proceed to form an aldehyde or, with stronger oxidizing agents, a carboxylic acid.

Substitution : The hydroxyl group can be replaced in nucleophilic substitution reactions to form different ether derivatives.

The Williamson ether synthesis provides a method for preparing the compound, involving the deprotonation of propan-1-ol with a strong base to form an alkoxide, which then acts as a nucleophile to attack a methoxypropyl halide via an Sₙ2 mechanism.

Influence of Solvent Systems on Reaction Kinetics and Selectivity

Solvents can significantly alter the rate (kinetics) and outcome (selectivity) of chemical reactions by stabilizing or destabilizing reactants, transition states, and products. The polarity of the solvent is a critical factor.

Computational studies on Diels-Alder reactions demonstrate this principle clearly. mdpi.com When a reaction can produce multiple isomers, the choice of solvent can enhance the yield of the desired product. For example, in one studied reaction, changing the solvent from non-polar toluene (B28343) to polar acetone (B3395972) significantly improved the product ratio from 82:18 to 90:10. mdpi.com This occurs because the polar solvent preferentially stabilizes the transition state leading to the major product more than it stabilizes the transition state for the side product. mdpi.com

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(3-methoxypropoxy)propan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized for a complete structural assignment.

Proton (¹H) NMR for Structural Connectivity and Proton Environment

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, distinct signals are expected for the protons on the methoxy (B1213986) group, the various methylene (B1212753) groups, and the hydroxyl group.

The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms. Protons closer to an oxygen atom will be deshielded and appear at a higher chemical shift (downfield). The multiplicity of each signal, governed by spin-spin coupling with neighboring non-equivalent protons, reveals the connectivity of the proton environments. The integration of the peak areas corresponds to the number of protons in each environment.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-a (CH₃) | 3.3 | s | 3H |

| H-b (-OCH₂-) | 3.5 | t | 2H |

| H-c (-CH₂-) | 1.9 | p | 2H |

| H-d (-OCH₂-) | 3.6 | t | 2H |

| H-e (-CH₂-) | 1.8 | p | 2H |

| H-f (-CH₂OH) | 3.7 | t | 2H |

| H-g (-OH) | Variable | s | 1H |

s = singlet, t = triplet, p = pentet

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are highly dependent on the electronic environment of the carbon atom.

Carbons bonded to electronegative oxygen atoms will be significantly deshielded and appear at higher chemical shifts. The number of signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms in the structure.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C-a (CH₃) | 59.0 |

| C-b (-OCH₂-) | 71.0 |

| C-c (-CH₂-) | 30.0 |

| C-d (-OCH₂-) | 70.0 |

| C-e (-CH₂-) | 32.0 |

| C-f (-CH₂OH) | 62.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two to three bonds. For this compound, COSY would show correlations between the protons of adjacent methylene groups (e.g., H-b with H-c, H-c with H-d, H-d with H-e, and H-e with H-f), confirming the propylene (B89431) and propoxy chain connectivity. sdsu.eduscribd.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduscribd.com Each peak in the HSQC spectrum links a specific proton signal to its attached carbon signal. This allows for the definitive assignment of each carbon atom based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. sdsu.eduscribd.com This is particularly useful for identifying connectivity across heteroatoms (like the ether oxygens) and for assigning quaternary carbons (which are not present in this molecule). For instance, HMBC would show a correlation from the methoxy protons (H-a) to the adjacent methylene carbon (C-b), and from the methylene protons (H-b) to the methoxy carbon (C-a), confirming the methoxypropoxy linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Analysis of O-H Stretching Vibrations

The presence of a primary alcohol functional group in this compound is readily confirmed by a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. docbrown.info The specific position and shape of this band can provide information about the extent of hydrogen bonding.

Characterization of C-O-C Asymmetric and Symmetric Stretching Modes

The ether linkages (C-O-C) in the molecule give rise to strong, characteristic absorption bands in the fingerprint region of the IR spectrum, typically between 1050 and 1150 cm⁻¹. The asymmetric stretching vibration usually appears as a strong, broad band, while the symmetric stretch is often weaker. The presence of these distinct bands provides definitive evidence for the ether functional groups within the structure of this compound.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching (Hydrogen-bonded) | 3200-3600 | Strong, Broad |

| C-H | Stretching (Alkyl) | 2850-3000 | Strong |

| C-O-C | Asymmetric Stretching | 1080-1150 | Strong |

| C-O | Stretching (Alcohol) | 1050-1085 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a molecule. Through ionization and subsequent analysis of fragment ions, a detailed molecular picture can be constructed.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The theoretical monoisotopic mass of this compound (C₇H₁₆O₃) is calculated to be 148.109944368 Da. nih.gov HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₆O₃ |

| Molecular Weight | 148.20 g/mol nih.gov |

| Exact Monoisotopic Mass | 148.109944368 Da nih.gov |

This interactive table provides the fundamental mass properties of the compound, crucial for its identification via mass spectrometry.

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. While a specific mass spectrum for this compound is not widely published, the fragmentation can be predicted based on the known behavior of ethers and primary alcohols. libretexts.orgmiamioh.edu

Common fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the oxygen and the loss of a water molecule. libretexts.orglibretexts.org For ethers, α-cleavage of an alkyl radical is a predominant fragmentation mode. miamioh.edu The presence of a primary alcohol often results in a characteristic peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment. libretexts.orgyoutube.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 148 | [C₇H₁₆O₃]⁺ | Molecular Ion (M⁺) |

| 131 | [C₇H₁₅O₂]⁺ | Loss of OH (M-17) |

| 117 | [C₆H₁₃O₂]⁺ | Loss of CH₂OH (M-31) |

| 103 | [C₅H₁₁O₂]⁺ | Loss of C₂H₅O (M-45) |

| 89 | [C₄H₉O₂]⁺ | Cleavage at C-O-C bond |

| 75 | [C₃H₇O₂]⁺ | Cleavage at C-O-C bond |

| 59 | [C₂H₅O₂]⁺ or [C₃H₇O]⁺ | Various cleavage pathways |

| 45 | [CH₃OCH₂]⁺ or [C₂H₅O]⁺ | α-cleavage |

| 31 | [CH₂OH]⁺ | α-cleavage at the alcohol group libretexts.orgyoutube.com |

This interactive table outlines the likely fragmentation patterns, offering a guide for the interpretation of experimental mass spectra.

Hyphenated Techniques in Structural Analysis (e.g., GC-MS, LC-MS)

To analyze complex mixtures or to obtain pure mass spectra of individual components, mass spectrometry is often coupled with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like glycol ethers. oiv.int In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer for ionization and detection. This technique would allow for the separation of this compound from isomers or impurities before mass analysis. gcms.cz For instance, a method for determining a related compound, 3-methoxypropane-1,2-diol, in wine utilizes GC-MS with a polar column and detection in selected ion monitoring mode. oiv.int

Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, especially for less volatile or thermally sensitive compounds. In LC-MS, the separation is performed using liquid chromatography before the sample is introduced into the mass spectrometer.

Raman Spectroscopy for Vibrational Fingerprinting

The Raman spectrum would be expected to show:

C-H stretching vibrations: In the 2800-3000 cm⁻¹ region.

O-H stretching: A broad band typically in the 3200-3600 cm⁻¹ region, characteristic of the alcohol group.

C-O stretching: In the 1000-1300 cm⁻¹ region, associated with both the ether and alcohol functionalities.

CH₂ bending (scissoring) vibrations: Around 1450 cm⁻¹.

C-C stretching vibrations: In the 800-1200 cm⁻¹ region.

The specific positions and intensities of these peaks would provide a unique vibrational signature for the structural confirmation of this compound.

Computational and Theoretical Studies of 3 3 Methoxypropoxy Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. cnr.it It is favored for its balance of accuracy and computational cost, making it suitable for geometry optimization and energy calculations of medium-sized molecules like 3-(3-methoxypropoxy)propan-1-ol. cnr.itnih.gov

The process begins with optimizing the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. cnr.it DFT functionals such as B3LYP or PBE0, often paired with basis sets like 6-311G, are employed to calculate the electron density and, from it, the total energy of the system. scispace.comresearchgate.net These calculations can yield critical electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. scispace.com

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following data are illustrative for a molecule of this class, as specific values for this compound are not available in the cited literature.)

| Parameter | Illustrative Value | Significance |

| Optimized Ground State Energy | -537.0 Hartree | Represents the total electronic energy at the most stable geometry. |

| HOMO Energy | -6.8 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | +1.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.3 eV | Correlates with chemical stability; a larger gap implies higher stability. scispace.com |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule. |

Ab initio methods are quantum chemistry calculations that rely on first principles, without the use of empirical parameters. cnr.it Methods like Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster (CC) theory provide higher accuracy than DFT for electronic structure prediction, albeit at a significantly greater computational expense. nih.govresearchgate.net

These high-accuracy methods are particularly valuable for benchmarking the results from more economical methods like DFT. For a flexible molecule such as this compound, ab initio calculations can provide precise relative energies between different conformers. Studies on analogous molecules, like 3-amino-1-propanol, have demonstrated that MP2 level calculations can successfully identify the most stable conformers and their energy differences. researchgate.net Such calculations are crucial for understanding phenomena like intramolecular hydrogen bonding. researchgate.net

Conformational Analysis and Energy Landscapes

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods that use classical physics to model molecular systems. mdpi.comfrontiersin.org MM is often used to rapidly explore a wide range of possible conformations to identify low-energy structures, which can then be further refined using more accurate quantum methods. cnr.it

Molecular dynamics simulations model the atomic motions of the molecule over time, providing a dynamic picture of its conformational landscape. mdpi.comgithub.io By simulating the molecule's behavior, MD can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates under different conditions. This approach is essential for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. frontiersin.org

The structure of this compound contains a hydroxyl group (-OH) which can act as a hydrogen bond donor, and two ether oxygen atoms which can act as hydrogen bond acceptors. nih.gov This arrangement allows for the possibility of intramolecular hydrogen bonding, where the hydroxyl hydrogen forms a bond with one of the ether oxygens.

Table 2: Potential Rotational Isomers and Intramolecular Interactions (Note: This table is a hypothetical representation of the types of conformers that would be investigated for this compound.)

| Conformer Type | Key Dihedral Angles | Potential Intramolecular H-Bond | Expected Relative Stability |

| Extended (Linear) | All trans (approx. 180°) | Unlikely | Low |

| Gauche-Gauche | O-C-C-C and C-O-C-C are gauche (approx. ±60°) | Possible | Moderate to High |

| H-Bonded Cyclic | Specific gauche conformations | O-H···O(ether) | High |

Spectroscopic Property Prediction through Computational Models

Computational models are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. Quantum chemical calculations, particularly using DFT with methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net

By calculating the chemical shifts for various low-energy conformers and averaging them based on their predicted populations (derived from their relative energies), a theoretical spectrum can be generated. Comparing this theoretical spectrum with experimental data can help confirm the molecule's structure and major conformational populations. Research on molecules with similar functional groups has shown good agreement between DFT-calculated and experimental NMR chemical shifts. researchgate.net

Simulated NMR and IR Spectra for Comparative Analysis

Computational methods are instrumental in predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules. These simulations serve as a valuable tool for comparative analysis with experimental data, aiding in structural elucidation and the interpretation of complex spectra. The process involves calculating the optimized molecular geometry and then computing the magnetic shielding tensors (for NMR) or the vibrational frequencies and intensities (for IR) at a given level of theory.

Simulated Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. For this compound, key characteristic absorptions can be predicted. The most prominent feature in its IR spectrum is the broad O-H stretching vibration, which arises from the hydroxyl group and is broadened by hydrogen bonding. docbrown.info Other significant absorptions include C-H stretching from the alkyl portions of the molecule and C-O stretching vibrations from the ether and alcohol functionalities. docbrown.info

A simulated IR spectrum would provide the precise wavenumbers for these vibrations, which can be compared against experimental findings for structural verification.

Simulated Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. For this compound, computational models can predict the chemical shifts (δ) for each unique proton and carbon atom. The ¹H NMR spectrum of a related compound, propan-1-ol, shows distinct signals for its different proton environments, with integrated ratios corresponding to the number of protons in each environment. docbrown.info Similarly, the ¹³C NMR spectrum reveals a unique signal for each carbon atom in a distinct electronic environment. docbrown.info

The predicted chemical shifts for this compound would be influenced by the electronegativity of the adjacent oxygen atoms in both the ether and alcohol groups.

Interactive Data Table: Predicted Spectroscopic Data for this compound

Below are tables of predicted characteristic IR absorptions and hypothetical ¹H and ¹³C NMR chemical shifts for this compound, based on its functional groups and data from analogous structures.

Predicted IR Absorptions

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Alcohol | O-H Stretch | ~3500 - 3200 | Broad peak due to hydrogen bonding docbrown.info |

| Alkyl | C-H Stretch | ~3000 - 2850 | Characteristic of alkyl chains docbrown.info |

Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| HO-CH ₂- | ~3.6 | Triplet |

| -OCH₂CH ₂CH₂O- | ~1.9 | Quintet |

| -OCH ₂CH₂CH ₂O- | ~3.5 | Triplet |

| CH₃OCH ₂- | ~3.4 | Triplet |

| CH ₃O- | ~3.3 | Singlet |

| H O- | Variable | Singlet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| HO-C H₂- | ~62 |

| -OCH₂C H₂CH₂O- | ~32 |

| -OC H₂CH₂C H₂O- | ~70 |

| CH₃OC H₂- | ~72 |

| C H₃O- | ~59 |

Reaction Pathway and Transition State Investigations

Computational chemistry is a powerful tool for mapping the potential chemical transformations of a molecule. By calculating the potential energy surface for a reaction, researchers can identify stable intermediates, products, and the high-energy transition states that connect them.

A pertinent example is the study of the atmospheric degradation of 3-methoxy-1-propanol (B72126), a structural precursor to this compound, by hydroxyl (OH) radicals. nih.govresearchgate.net Such studies employ quantum mechanical methods, like the M06-2X functional with a 6-311++G(d,p) basis set and high-level CCSD(T) single-point energy corrections, to investigate reaction mechanisms. nih.govresearchgate.net The primary degradation pathway identified is hydrogen atom abstraction from the carbon atoms within the molecule. nih.gov The most favorable sites for attack are typically the hydrogen atoms on carbons adjacent to the ether oxygen, leading to the formation of alkyl radicals. nih.gov

Elucidating Reaction Mechanisms and Rate Constants

The mechanism involves the initial formation of an energized adduct, which then undergoes further reactions. researchgate.net In the presence of atmospheric oxygen, the resulting alkyl radicals can react to form peroxy radicals, which in turn react with nitric oxide to yield alkoxy radicals and various degradation products, including aldehydes and formates. nih.govresearchgate.net Similar mechanistic investigations could be applied to this compound to predict its atmospheric lifetime and degradation products.

Energetics of Potential Transformations

For the degradation of 3-methoxy-1-propanol, these calculations reveal the relative stability of the different possible alkyl radicals that can be formed. nih.gov By mapping the energy profile of the entire reaction sequence, from initial OH radical attack to the formation of final products, a comprehensive understanding of the transformation's thermodynamics and kinetics can be achieved. researchgate.net This approach allows for the prediction of the major and minor reaction pathways and the most likely products to be formed under specific conditions.

Intermolecular Interactions and Solvation Effects Modeling

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules. Computational modeling can simulate these interactions to predict bulk properties and behaviors.

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and ether linkages (hydrogen bond acceptors) allows this compound to participate in complex hydrogen-bonding networks. It has been described as a water structure promoter, indicating that it can strengthen the hydrogen-bonding network in aqueous solutions.

Modeling techniques can be divided into two main categories:

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This method, often used in Molecular Dynamics (MD) simulations, provides a highly detailed picture of the solvation shell and specific intermolecular interactions like hydrogen bonds.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally less expensive and is effective for modeling the bulk electrostatic effects of the solvent on the solute's structure and properties, such as in the simulation of UV-Vis spectra. nih.gov

By applying these models, researchers can study phenomena like preferential solvation in mixed-solvent systems, where the local concentration of one solvent in the immediate vicinity of the solute molecule is higher than in the bulk solution. researchgate.net These studies are critical for understanding the compound's behavior as a solvent and its role in various chemical processes.

Derivatization Strategies for Enhancing Research Applications

Chemical Modification of the Hydroxyl Group

The primary alcohol moiety is the most reactive site in 3-(3-methoxypropoxy)propan-1-ol, serving as a key handle for numerous chemical transformations.

Esterification of the primary hydroxyl group in this compound is a fundamental transformation used to create esters with diverse applications. Esters are often used as intermediates in organic synthesis or as products themselves in fields like fragrances and coatings. The reaction typically involves treating the alcohol with a carboxylic acid or its derivative. byjus.com

The most common method is the Fischer-Speier esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukmasterorganicchemistry.com This is a reversible process, and to drive the equilibrium towards the ester product, water is typically removed as it is formed. masterorganicchemistry.com

For more rapid and irreversible reactions, especially at a smaller scale, more reactive acylating agents are employed. Acyl chlorides and acid anhydrides react vigorously with primary alcohols at room temperature or with gentle warming to produce esters in high yield. chemguide.co.uk These reactions are often performed in the presence of a base to neutralize the acidic byproduct (HCl or a carboxylic acid).

The resulting esters of this compound can be designed to have specific properties. For instance, esterification with a volatile carboxylic acid can produce a derivative suitable for gas chromatography (GC) analysis, while attachment of a chromophoric acid can facilitate detection by UV-Vis spectroscopy.

Table 1: Common Esterification Reactions for this compound

| Reaction Type | Reagents | Conditions | Products | Utility |

| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Heating, often with water removal | Ester (R-COO-C₃H₆OC₃H₆OCH₃), Water | Synthetic intermediate, large-scale production |

| Acylation with Acyl Chloride | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Room temperature | Ester, Pyridinium (B92312) chloride | High-yield synthesis, analytical derivatization |

| Acylation with Acid Anhydride | Acid Anhydride ((R-CO)₂O), Base or Catalyst | Gentle warming | Ester, Carboxylic acid | Synthetic utility, avoids corrosive HCl |

The hydroxyl group of this compound can undergo etherification to mask its reactivity or to extend the carbon chain, creating more complex ether structures. The Williamson ether synthesis is the most classical and widely used method for this purpose. masterorganicchemistry.comwikipedia.org This reaction involves a two-step process: first, the deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide. wikipedia.orglumenlearning.com

The choice of the alkyl halide determines the nature of the newly introduced group. For instance, reacting the alkoxide of this compound with a simple alkyl halide like methyl iodide would yield 1-methoxy-3-(3-methoxypropoxy)propane. Using a longer-chain alkyl halide would correspondingly extend the carbon backbone. This strategy is valuable for synthesizing unsymmetrical ethers with defined structures. chem-station.com

Alternative methods for etherification include acid-catalyzed dehydration between two alcohol molecules, although this can lead to a mixture of products, and more modern iron-catalyzed dehydrative etherification reactions. nih.gov These newer methods offer milder conditions and can provide higher selectivity for the desired unsymmetrical ether product. nih.gov

Table 2: Etherification Methods for the Hydroxyl Group

| Method | Reagents | Mechanism | Key Features |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | SN2 | Versatile, works best with primary alkyl halides. masterorganicchemistry.comwikipedia.org |

| Iron-Catalyzed Dehydration | Another Alcohol (R-OH), Iron(III) triflate catalyst | Catalytic Dehydration | Milder conditions, good for unsymmetrical ethers. nih.gov |

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. orgosolver.com These carbonyl compounds are highly valuable synthetic intermediates.

Selective oxidation to the aldehyde, 3-(3-methoxypropoxy)propanal, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. youtube.com Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) are commonly used for this transformation. nih.gov Another highly selective method involves catalysis by 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of a co-oxidant like N-chlorosuccinimide. nih.gov

Further oxidation to the corresponding carboxylic acid, 3-(3-methoxypropoxy)propanoic acid, can be achieved by using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or by performing the oxidation in an aqueous medium which facilitates the hydration of the intermediate aldehyde and its subsequent oxidation. orgosolver.comacs.org

Table 3: Oxidation Products of this compound

| Product | Required Reagents | Reaction Conditions |

| 3-(3-methoxypropoxy)propanal (Aldehyde) | PCC, DMP, or TEMPO/NCS | Anhydrous solvent |

| 3-(3-methoxypropoxy)propanoic acid (Carboxylic Acid) | KMnO₄, H₂CrO₄, or Jones Reagent | Aqueous or acidic conditions |

Transformation of the Ether Linkage (e.g., cleavage for synthetic purposes)

While ethers are generally unreactive and stable to many reagents, the C-O bond of the ether linkage in this compound can be cleaved under harsh conditions, specifically with strong acids. openstax.orgmasterorganicchemistry.com This reaction is a useful synthetic tool for deprotection or for breaking down the molecule into its constituent alcohol and alkyl halide fragments.

The most effective reagents for ether cleavage are strong hydrohalic acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr). libretexts.orgwikipedia.org Hydrochloric acid (HCl) is generally not effective. openstax.org The reaction proceeds via a nucleophilic substitution mechanism. First, the ether oxygen is protonated by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.com Then, the halide anion (I⁻ or Br⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms.

For an unsymmetrical ether with two primary alkyl groups like this compound, the reaction follows an SN2 pathway. libretexts.orglibretexts.org The nucleophile will attack the less sterically hindered carbon atom. In this case, cleavage would yield a mixture of products, including 1,3-propanediol (B51772), 3-methoxy-1-propanol (B72126), 1-bromo-3-methoxypropane (B1268092), and 1,3-dibromopropane, depending on the reaction stoichiometry and conditions. If an excess of the hydrohalic acid is used, any alcohol products formed can be further converted into the corresponding alkyl halides. libretexts.org

Formation of Polymeric Precursors through Functional Group Reactivity

The presence of a reactive hydroxyl group makes this compound a potential candidate for use in polymer synthesis. It can act as a monomer, a chain extender, or an initiator in various polymerization reactions.

For instance, it can be used in polycondensation reactions. If reacted with a dicarboxylic acid or its derivative, the hydroxyl group can form ester linkages, leading to the formation of a polyester (B1180765). The methoxypropoxy side chain would be incorporated as a pendant group along the polymer backbone, potentially imparting properties such as increased flexibility or altered solubility.

In another approach, this compound can serve as an initiator for ring-opening polymerization of cyclic esters (like caprolactone) or cyclic ethers (like epoxides). The hydroxyl group initiates the polymerization, and the molecule becomes the starting unit of the resulting polymer chain. This allows for the synthesis of block copolymers or polymers with a specific end-group functionality. Research into incorporating similar flexible ether moieties into high-performance polymers like polyetherimides has been conducted to lower the glass transition temperature (Tg) and improve processability. researchgate.net

Design of Probes for Advanced Spectroscopic Analysis

The hydroxyl group of this compound provides a convenient site for the attachment of reporter groups to create molecular probes for advanced spectroscopic analysis. Derivatization can be tailored to suit various analytical techniques.

Fluorescence Spectroscopy: By reacting the alcohol with a fluorescent dye that has a reactive group (e.g., an isocyanate or an acyl chloride), a fluorescent probe can be synthesized. This allows for the detection and quantification of the molecule at very low concentrations.

NMR Spectroscopy: While the parent molecule is readily analyzed by NMR, derivatization with specific reagents can aid in structural elucidation or in studying intermolecular interactions. For example, esterification with a chiral acid can be used to determine the enantiomeric purity of a chiral version of the alcohol.

Mass Spectrometry: Derivatization is often used to improve the ionization efficiency and fragmentation patterns of a molecule in mass spectrometry. Converting the hydroxyl group to an ester or a silyl (B83357) ether can make the molecule more volatile and lead to more predictable fragmentation, aiding in its identification.

Chemoproteomics: The hydroxyl group serves as a handle for creating more complex probes, such as photoaffinity labeling (PAL) probes, which are used to study interactions within biological systems. acs.org

Strategies for Isotopic Labeling and its Research Implications

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its isotope, which can be either stable or radioactive. nih.gov This substitution creates a tracer that can be monitored during chemical reactions and biological processes without altering the fundamental chemical properties of the compound. nih.gov For this compound, while specific, extensively documented isotopic labeling syntheses are not widely reported in foundational literature, established synthetic and labeling principles can be applied to devise effective strategies. These strategies are critical for in-depth research applications, including metabolic studies, pharmacokinetic analysis, and quantitative bioanalysis.

The primary isotopes of interest for labeling organic molecules like this compound include deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O). The choice of isotope depends on the intended research application and the analytical technique to be employed, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Synthetic Approaches for Isotopic Labeling

The introduction of isotopes into the this compound structure is most effectively achieved by incorporating isotopically labeled precursors during its synthesis. The Williamson ether synthesis or the alkylation of 1,3-propanediol are common methods for preparing the parent compound and offer clear pathways for introducing labels at specific positions. google.com

Deuterium (²H) Labeling: Deuterated analogs of this compound are particularly valuable as internal standards in quantitative mass spectrometry. The mass difference allows for clear differentiation between the analyte and the standard. Labeling can be achieved by using deuterated starting materials. For instance, using deuterated 1,3-propanediol in a reaction with methyl chloride would place deuterium atoms on the propyl backbone. google.com Alternatively, using deuterated methyl chloride would label the terminal methoxy (B1213986) group.

Carbon-13 (¹³C) Labeling: ¹³C-labeling is instrumental for studies utilizing NMR spectroscopy and for tracing metabolic pathways via mass spectrometry. nih.gov The synthesis can incorporate ¹³C-labeled precursors such as ¹³C-methyl iodide or ¹³C-1,3-propanediol. google.com This allows researchers to follow the carbon backbone of the molecule through metabolic transformations, identifying resulting metabolites with high confidence. nih.gov For example, using [1,2,3-¹³C₃]-1,3-propanediol as a starting material would yield a product heavily labeled in one of the propyl chains, making its fate easily traceable.

Oxygen-18 (¹⁸O) Labeling: Introducing ¹⁸O into the ether or hydroxyl groups can provide crucial insights into reaction mechanisms, particularly those involving bond cleavage at the oxygen atom. This can be accomplished by using ¹⁸O-labeled water during specific synthetic steps or by employing an ¹⁸O-labeled alkoxide precursor in a Williamson ether synthesis.

Research Implications of Isotopic Labeling

The use of isotopically labeled this compound opens avenues for a variety of advanced research applications that would be difficult or impossible with the unlabeled compound alone.

Metabolic Pathway and Flux Analysis: In biological systems, ¹³C-labeled this compound can be administered to trace its metabolic fate. nih.govnih.gov By analyzing biological samples (e.g., plasma, urine, tissue extracts) with MS or NMR, researchers can identify and quantify metabolites, thereby elucidating the biochemical pathways involved in its transformation. This is essential for understanding the compound's behavior in a biological context. nih.gov

Quantitative Bioanalysis (Internal Standards): One of the most significant applications of isotopically labeled compounds is their use as internal standards in quantitative assays, especially those using liquid chromatography-mass spectrometry (LC-MS). A known quantity of a deuterated or ¹³C-labeled version of this compound is added to a biological sample. Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for highly accurate and precise quantification of the analyte by correcting for variations in sample preparation and instrument response.

Pharmacokinetic Studies: Isotopic labeling is fundamental to modern pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound. By administering a labeled version of this compound, its concentration and the concentration of its metabolites can be accurately tracked over time in various biological compartments.

Elucidation of Reaction Mechanisms: The kinetic isotope effect (KIE) is a powerful tool for studying reaction mechanisms. By comparing the reaction rates of the unlabeled compound with a specifically deuterated analog, researchers can determine whether a particular C-H bond is broken in the rate-determining step of the reaction. This provides direct evidence for proposed mechanistic pathways.

The strategic application of isotopic labeling transforms this compound from a simple chemical entity into a sophisticated probe for detailed scientific investigation.

Interactive Data Table: Isotopic Labeling Strategies and Applications

| Isotope | Labeling Strategy (Example Precursors) | Primary Research Application(s) | Analytical Technique(s) |

| Deuterium (²H) | Use of deuterated 1,3-propanediol or deuterated methylating agents (e.g., d₃-methyl iodide) in synthesis. | Internal standard for quantitative analysis; Kinetic Isotope Effect (KIE) studies. | Mass Spectrometry (MS) |

| Carbon-13 (¹³C) | Synthesis with ¹³C-labeled precursors like ¹³C-1,3-propanediol or ¹³C-methyl chloride. google.com | Metabolic pathway tracing; Elucidation of metabolite structures. nih.govnih.gov | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) |

| Oxygen-18 (¹⁸O) | Incorporation of H₂¹⁸O or ¹⁸O-labeled alkoxides during synthesis. | Mechanistic studies of reactions involving ether or hydroxyl groups. | Mass Spectrometry (MS) |

Applications in Advanced Materials and Polymer Science Research

Utilization as a Monomer or Crosslinker in Polymer Synthesis

As a diol, 3-(3-methoxypropoxy)propan-1-ol has the potential to be used as a monomer in polycondensation reactions. The terminal hydroxyl group can react with other functional groups, such as isocyanates or carboxylic acids, to form larger polymer chains.

While specific research on the incorporation of this compound into polyurethanes and polyesters is not extensively documented, its structural features suggest a potential role. In polyurethane synthesis, the hydroxyl group can react with isocyanate groups (–NCO) to form urethane (B1682113) linkages. nih.gov The use of an ether diol like this compound could introduce flexibility into the polyurethane backbone.

Similarly, in polyester (B1180765) synthesis, the hydroxyl group can undergo esterification with a dicarboxylic acid or a derivative to form ester linkages. The incorporation of ether linkages from the this compound monomer could influence the thermal and mechanical properties of the resulting polyester. mdpi.commdpi.com For instance, the presence of ether groups can lower the glass transition temperature and increase the flexibility of the polymer chain.

The synthesis of polyesters from diols and dicarboxylic acids can be achieved through various methods, including thermal polycondensation and catalyzed reactions. mdpi.com A study on the synthesis of ester-diol based polyurethanes involved reacting a diol with a diisocyanate to form the polymer backbone. nih.gov

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-reactant | Linkage Formed | Potential Application |

|---|---|---|---|

| Polyurethane | Diisocyanate | Urethane | Flexible foams, elastomers, coatings |

| Polyester | Dicarboxylic Acid | Ester | Resins, fibers, plasticizers |

The hydroxyl and ether groups of this compound are key to its potential for polymer functionalization. The primary hydroxyl group serves as a reactive site for grafting onto polymer backbones or for initiating polymerization. The ether linkages, on the other hand, can influence the polymer's solubility, hydrophilicity, and interaction with other molecules. bellchem.com The presence of ether groups can enhance a polymer's compatibility with water and other polar solvents. glycol-ethers.eu

Integration into Functional Polymers and Coatings

The integration of molecules like this compound into polymer structures can lead to the development of functional materials with tailored properties for specific applications, such as advanced coatings.

By incorporating this compound as a comonomer in polymerization, it is possible to tune the properties of the resulting polymer. The flexibility imparted by the ether linkages can be balanced with the rigidity of other monomers to achieve a desired mechanical response. Research on poly(ether-ester)s has shown that the combination of ether and ester bonds allows for control over the material's thermal properties, such as its glass transition and melting temperatures. mdpi.comresearchgate.net The degradation rates of these materials can also be adjusted, which is particularly important for biomedical applications. mdpi.comresearchgate.net

In the field of tissue engineering, polymeric scaffolds provide a temporary three-dimensional structure for cells to grow and form new tissue. psu.edu The properties of these scaffolds, such as their porosity, mechanical strength, and biocompatibility, are crucial for their function. While there is no direct evidence of this compound being used in scaffold fabrication, the principles of polymer design for such applications are well-established.

The incorporation of flexible, hydrophilic monomers like ether diols could potentially lead to the creation of soft, pliable scaffolds suitable for soft tissue engineering. The synthesis of biodegradable and elastomeric polyesters from citric acid and various diols has been demonstrated to produce materials with a range of mechanical properties suitable for such applications. psu.edu

Research on Surfactant and Solvent Applications from a Chemical Structure Perspective

The chemical structure of this compound, which contains both a hydrophilic alcohol group and a more hydrophobic ether-alkyl chain, gives it amphiphilic properties. This dual nature is the basis for its applications as a solvent and its potential as a surfactant.

As a glycol ether, it is part of a class of solvents known for their excellent solvency for a wide range of substances, including resins and dyes. glycol-ethers.eusigmaaldrich.cn They are often used as coupling agents to mix immiscible liquids and as coalescing agents in paints to ensure proper film formation. nbinno.com The balance of hydrophilic and hydrophobic parts in the molecule allows it to reduce the surface tension of water, a key characteristic of surfactants. bellchem.com This property is valuable in cleaning formulations and for dispersing pigments in coatings. bellchem.comnbinno.com Research into glycol ether blends has also explored their use in controlling the rheology of surfactant compositions. google.com

Table 2: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | 112-28-7 | C7H16O3 | 148.20 | 227.3 |

| 3-Methoxy-1-propanol (B72126) | 1589-49-7 | C4H10O2 | 90.12 | 149-151 |

| Dipropylene Glycol Methyl Ether | 34590-94-8 | C7H16O3 | 148.20 | 190 |

| 1,4-Butanediol | 110-63-4 | C4H10O2 | 90.12 | 235 |

| Hexamethylene Diisocyanate | 822-06-0 | C8H12N2O2 | 168.19 | 255 |

Note: Data sourced from publicly available chemical databases.

Precursor for Specialty Chemicals in Materials Research

As a chemical precursor, this compound provides a foundational structure that can be chemically modified to produce higher-value, specialized molecules for materials research. The presence of the primary alcohol group is key, as it serves as a handle for a variety of chemical transformations. libretexts.orgpressbooks.pub

The hydroxyl group of this compound can undergo esterification reactions with carboxylic acids to form ester derivatives. This class of reactions is fundamental in the development of synthetic lubricants and performance-enhancing additives. libretexts.org While research specifically detailing lubricants derived from this exact molecule is not widespread, the principle is well-established in the field of lubricant chemistry. For instance, studies have shown that additives synthesized through ester exchange reactions involving alcohols can significantly improve the anti-friction, anti-wear, and antioxidant properties of base oils. mdpi.com

The resulting ester derivatives of this compound would possess a unique combination of properties. The ether backbone could contribute to good thermal and oxidative stability, while the length and branching of the attached carboxylate chain could be tailored to control viscosity, pour point, and lubricity. Research in this domain would involve synthesizing these novel esters and evaluating their tribological performance to assess their potential as ashless, high-performance lubricant additives. mdpi.com

The physical and chemical properties of this compound make it a candidate for inclusion in advanced fluid formulations, such as heat transfer fluids. Glycols and their ethers are widely used in this capacity due to their ability to lower the freezing point and increase the boiling point of water. orisonmarketing.com Research on related polyols, like propane-1,3-diol, has highlighted their use as antifreeze additives in automotive and solar thermal systems. kyushu-u.ac.jp

Propane-1,3-diol, in particular, has been shown to have favorable viscosity values across a wide range of temperatures, which can lower the energy required for pumping the fluid through a system. kyushu-u.ac.jp As a dipropylene glycol ether, this compound shares a similar structural basis and is expected to exhibit comparable performance characteristics, including high thermal stability. Its properties as a solvent and its miscibility with both polar and non-polar substances further enhance its suitability for specialized formulations where stability and performance under extreme temperatures are critical. kyushu-u.ac.jp

Role in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry investigates how molecules organize into larger, functional structures through non-covalent interactions. nih.gov The molecular structure of this compound makes it an interesting candidate for research in this field. It is an amphiphilic molecule, meaning it has both a polar (hydrophilic) and a non-polar (hydrophobic) part. The terminal hydroxyl (-OH) group is polar and capable of forming strong hydrogen bonds, which are a primary driving force in molecular self-assembly. pressbooks.pubsolubilityofthings.com The methoxypropoxy tail is significantly less polar.

This dual character allows the molecule to potentially self-assemble in solution or at interfaces. In an aqueous environment, for example, molecules like this could theoretically form micelles, with their non-polar tails clustering together to avoid water and their polar hydroxyl heads facing outward. The study of such fundamental assembly processes is crucial for developing new materials in areas like drug delivery, nanotechnology, and the creation of "smart" materials that respond to environmental stimuli. nih.govsolubilityofthings.com The presence of ether linkages can also influence solubility and the pre-organization of molecules, which are key factors in controlling the formation of complex supramolecular structures. nih.govsolubilityofthings.com

Q & A

Q. What are the key physicochemical properties of 3-(3-methoxypropoxy)propan-1-ol relevant to its handling in laboratory settings?

Answer: this compound (CAS 13133-29-4) is a glycol ether derivative with the molecular formula C₁₀H₂₂O₄ and a molecular weight of 206.28 g/mol . Key properties include:

- Boiling point : 244.1°C at 760 mmHg

- Density : 0.981 g/cm³

- LogP (octanol-water partition coefficient) : 0.8286, indicating moderate hydrophobicity .

- Refractive index : 1.437, relevant for purity assessment via refractometry.

These properties guide storage (room temperature, inert atmosphere), handling (use of fume hoods due to high boiling point), and solubility testing in polar/nonpolar solvents. Glycol ethers like this compound are hygroscopic; thus, anhydrous conditions are critical for reactions sensitive to moisture .

Q. What synthetic routes are commonly employed for the preparation of this compound in research settings?

Answer: While direct synthesis methods are not explicitly detailed in the evidence, analogous compounds (e.g., 3-methoxy-1-propanol) suggest plausible routes:

- Etherification : Reacting 3-methoxypropanol with propylene oxide under basic conditions (e.g., KOH) to form the propoxy linkage.

- Stepwise Propoxylation : Sequential addition of propylene oxide to methanol, followed by purification via fractional distillation .

Key considerations include controlling reaction temperature to avoid polymerization and using catalysts like Lewis acids (e.g., BF₃) to enhance regioselectivity. Post-synthesis, characterization via ¹H/¹³C NMR and GC-MS is recommended to confirm structure and purity .

Advanced Research Questions

Q. How does the methoxypropoxy substituent influence the solvent properties and reactivity of this compound compared to simpler alcohols?

Answer: The methoxypropoxy group introduces ether oxygen atoms, enhancing hydrogen-bonding capacity and solubility in both aqueous and organic phases. Compared to propan-1-ol:

- Increased polarity : The ether linkages improve miscibility with polar solvents (e.g., DMSO, ethanol) while retaining compatibility with hydrophobic matrices.

- Steric effects : The branched ether chain may reduce nucleophilic reactivity at the hydroxyl group, necessitating stronger bases (e.g., NaH) for deprotonation in esterification or alkylation reactions .

Studies on chlorophenyl-propanol analogs () show that electron-withdrawing/donating substituents significantly alter reactivity. For this compound, the methoxy group’s electron-donating nature likely stabilizes intermediates in SN2 reactions, though steric hindrance may slow kinetics .

Q. What analytical challenges are associated with characterizing this compound, and how can researchers address potential data inconsistencies?

Answer: Challenges :

- Structural isomerism : The compound may exist as regioisomers due to variable propoxy linkage positions, complicating NMR interpretation.

- Purity assessment : Trace impurities (e.g., unreacted propylene oxide) can skew logP or boiling point measurements.

Q. Solutions :

- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals and confirm ether connectivity .

- Employ high-resolution mass spectrometry (HRMS) to distinguish between isomers and verify molecular ion peaks.

- Cross-validate physicochemical data (e.g., density, refractive index) with literature values from PubChem or EPA DSSTox to identify inconsistencies .

Q. How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound?

Answer: Deuterated derivatives like 3-(Methoxy-d₃)-1-propanol (CAS 86013-00-5) enable:

- Tracing metabolic pathways : Deuterium labeling allows tracking via LC-MS in bioavailability or degradation studies.

- Kinetic isotope effects (KIE) : Studying H/D substitution in reactions (e.g., oxidation) to elucidate rate-determining steps .

For example, replacing methoxy hydrogens with deuterium could slow cleavage of the ether bond under acidic conditions, providing insights into hydrolysis mechanisms .

Q. What strategies can mitigate contradictions in reported biological activity data for this compound derivatives?

Answer: Data discrepancies often arise from:

- Variability in substituent positions : Even minor structural changes (e.g., methoxy vs. chloro groups) drastically alter bioactivity ().

- Assay conditions : Differences in pH, solvent, or cell lines can skew results.

Q. Methodological recommendations :

- Standardize protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent systems (e.g., PBS with ≤1% DMSO).

- Comparative studies : Benchmark against analogs like 3-(4-chlorophenyl)propan-1-ol () to isolate substituent effects.

- Meta-analysis : Aggregate data from PubChem and ECHA to identify trends across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.